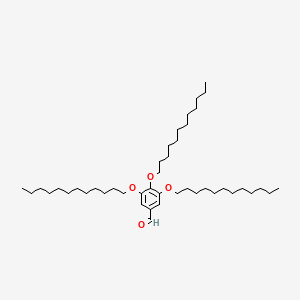3,4,5-Tris(dodecyloxy)benzaldehyde
CAS No.: 117241-32-4
Cat. No.: VC4037141
Molecular Formula: C43H78O4
Molecular Weight: 659.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 117241-32-4 |
|---|---|
| Molecular Formula | C43H78O4 |
| Molecular Weight | 659.1 g/mol |
| IUPAC Name | 3,4,5-tridodecoxybenzaldehyde |
| Standard InChI | InChI=1S/C43H78O4/c1-4-7-10-13-16-19-22-25-28-31-34-45-41-37-40(39-44)38-42(46-35-32-29-26-23-20-17-14-11-8-5-2)43(41)47-36-33-30-27-24-21-18-15-12-9-6-3/h37-39H,4-36H2,1-3H3 |
| Standard InChI Key | ABDPYSIFPMBTOS-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C=O |
| Canonical SMILES | CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C=O |
Introduction
Chemical Identity and Structural Features
Basic Chemical Properties
3,4,5-Tris(dodecyloxy)benzaldehyde is a derivative of benzaldehyde substituted with three dodecyloxy groups at the 3rd, 4th, and 5th positions. Key properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 117241-32-4 | |
| Molecular Formula | ||
| Molecular Weight | 659.09 g/mol | |
| Solubility | Soluble in organic solvents (e.g., CHCl, DMF) | |
| Storage Conditions | 2–8°C under inert gas (N) |
The compound’s structure enables it to act as a precursor in polymerization reactions and self-assembling systems, driven by its long alkyl chains and reactive aldehyde group .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for confirming its structure. Key NMR signals include:
-
-NMR (CDCl): δ 0.87–0.95 (m, 9H, CH), 1.22–1.85 (m, 66H, alkyl chains), 3.97–4.11 (m, 6H, OCH), 7.08 (s, 2H, aromatic H), 9.82 (s, 1H, CHO) .
-
-NMR: δ 14.2 (CH), 22.8–32.1 (alkyl carbons), 69.4–73.8 (OCH), 108.0–153.7 (aromatic carbons), 191.4 (CHO) .
Synthesis and Purification
Synthetic Routes
The synthesis typically involves a nucleophilic substitution reaction between 3,4,5-trihydroxybenzaldehyde and dodecyl bromide under basic conditions :
Key Steps:
-
Alkylation: Conducted in dimethylformamide (DMF) with potassium carbonate as a base .
-
Purification: Column chromatography using hexane/ethyl acetate or CHCl/hexane mixtures .
-
Yield: Reported yields range from 30% to 93%, depending on reaction optimization .
Optimization Challenges
-
Side Reactions: Over-alkylation or oxidation of the aldehyde group requires strict inert conditions (Ar or N atmosphere) .
-
Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but complicate purification .
Physicochemical Properties and Stability
Thermal Behavior
The compound exhibits liquid crystalline properties due to its flexible alkyl chains. Differential scanning calorimetry (DSC) studies reveal mesophase formation between 80°C and 150°C, making it suitable for thermotropic liquid crystals .
Solubility and Formulation
-
Solubility: High solubility in chloroform, dichloromethane, and tetrahydrofuran .
-
In Vivo Formulation: Pre-formulated as a DMSO master liquid (10–50 mg/mL) for biological studies, though its primary use remains in materials science .
Applications in Advanced Materials
Liquid Crystalline Materials
3,4,5-Tris(dodecyloxy)benzaldehyde serves as a building block for metallomesogens. For example, its reaction with manganese(III) salen complexes yields liquid crystalline materials with catalytic activity in epoxidation reactions :
Performance Metrics:
Conjugated Polymers for Organic Electronics
The compound’s aldehyde group enables condensation polymerization with thiophene derivatives, producing conjugated polymers with enhanced hole mobility (10–10 cm/V·s) . These polymers are used in:
Recent Advances and Future Directions
Patent Landscape
Recent patents highlight its use in:
-
Flexible Displays: As a component in liquid crystal mixtures .
-
Drug Delivery Systems: Encapsulation via self-assembled micelles .
Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume